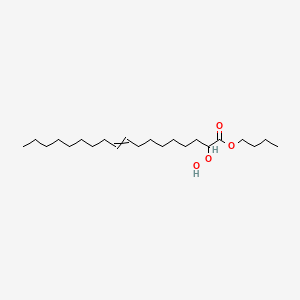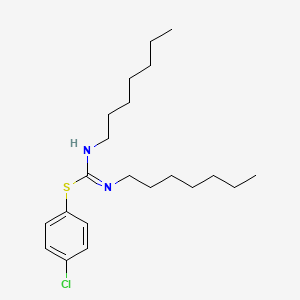
4-Chlorophenyl N,N'-diheptylcarbamimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenyl N,N’-diheptylcarbamimidothioate is an organic compound that belongs to the class of carbamimidothioates This compound is characterized by the presence of a 4-chlorophenyl group and two heptyl chains attached to a carbamimidothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate typically involves the reaction of 4-chlorophenyl isothiocyanate with N,N’-diheptylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
4-Chlorophenyl N,N’-diheptylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
4-Chlorophenyl N,N’-diheptylcarbamimidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Chlorophenyl N,N’-diheptylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 4-Chlorophenyl isothiocyanate
- 4-Chlorophenyl carbamate
- 4-Chlorophenyl thiourea
Comparison
4-Chlorophenyl N,N’-diheptylcarbamimidothioate is unique due to the presence of two heptyl chains, which impart distinct physicochemical properties compared to other similar compounds. These long alkyl chains can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
58363-84-1 |
|---|---|
分子式 |
C21H35ClN2S |
分子量 |
383.0 g/mol |
IUPAC名 |
(4-chlorophenyl) N,N'-diheptylcarbamimidothioate |
InChI |
InChI=1S/C21H35ClN2S/c1-3-5-7-9-11-17-23-21(24-18-12-10-8-6-4-2)25-20-15-13-19(22)14-16-20/h13-16H,3-12,17-18H2,1-2H3,(H,23,24) |
InChIキー |
ZGTRTPKQOHMOIM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCNC(=NCCCCCCC)SC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


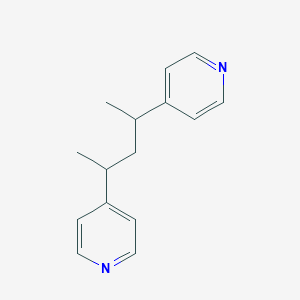
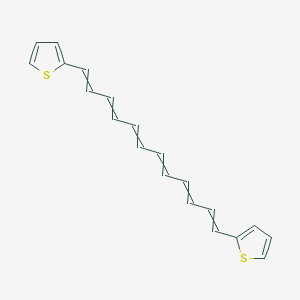
![Ethyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14619635.png)
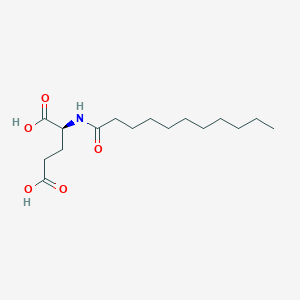
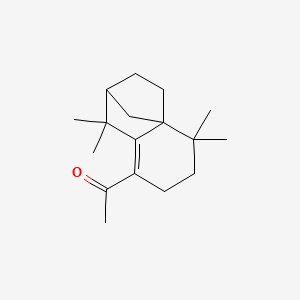
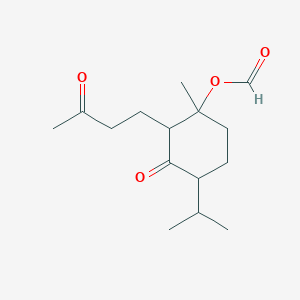
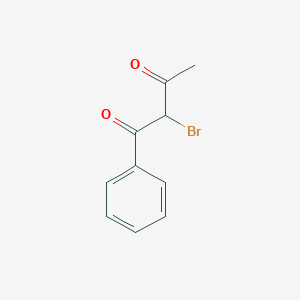
![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)

![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)

